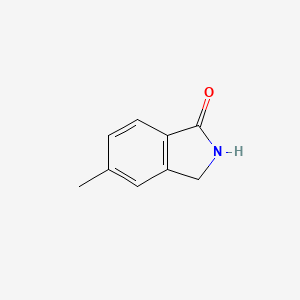

5-Méthylisoindoline-1-one

Vue d'ensemble

Description

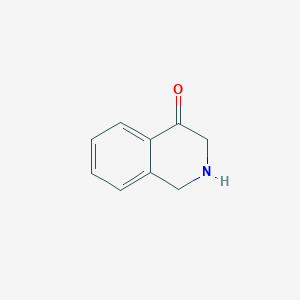

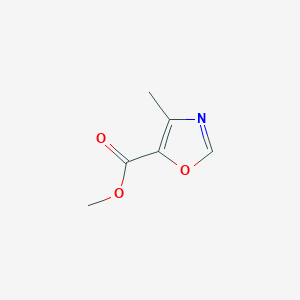

5-Methylisoindolin-1-one is a chemical compound with the formula C9H9NO . It is a building block used in the field of chemistry . The IUPAC name for this compound is 5-methylisoindolin-1-one .

Synthesis Analysis

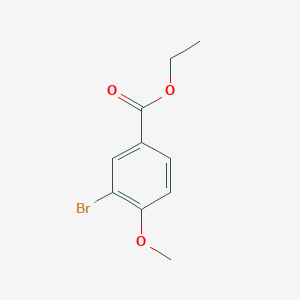

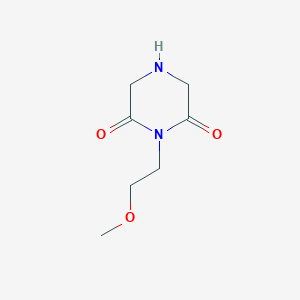

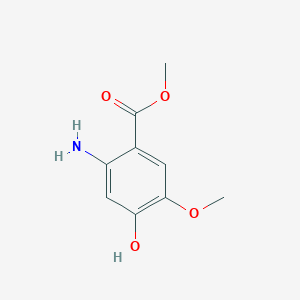

The synthesis of isoindolin-1-one derivatives, including 5-Methylisoindolin-1-one, has been achieved through multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation . Another method involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .

Molecular Structure Analysis

The molecular structure of 5-Methylisoindolin-1-one is represented by the SMILES notation: O=C1NCC2=C1C=CC©=C2 . Molecular docking studies have revealed that the isoindolin-1-one substructure is fundamental for certain biological activities .

Applications De Recherche Scientifique

Applications antibactériennes

La “5-Méthylisoindoline-1-one” a montré des propriétés antibactériennes prometteuses. Des recherches indiquent que des dérivés de ce composé ont été efficaces contre une gamme de souches pathogènes, notamment Staphylococcus aureus, Escherichia coli, Streptococcus pyogenes, Bacillus subtilis et Proteus spp. . Ces résultats suggèrent des applications potentielles dans le développement d'agents antiseptiques, en particulier dans des produits tels que le papier à cigarette où des propriétés antibactériennes sont souhaitables.

Synthèse de molécules complexes

Le composé sert d'intermédiaire clé dans les réactions multicomposants (RMC), qui sont essentielles à la synthèse d'échafaudages complexes et potentiellement biologiquement actifs . Ce processus est crucial pour la découverte de médicaments, où la création de nouvelles structures moléculaires peut conduire au développement de nouveaux agents thérapeutiques.

Découverte de médicaments

Les dérivés d'isoindoline-1-one, y compris la “this compound”, sont précieux dans la découverte de médicaments en raison de leur similitude structurale avec l'indole, un composant essentiel de nombreux médicaments synthétiques . Ces dérivés peuvent se lier avec une grande affinité à plusieurs récepteurs, contribuant au développement de nouveaux produits pharmaceutiques.

Mécanisme D'action

Target of Action

5-Methylisoindolin-1-one is a heterocyclic compound that has shown potential in interacting with various biological targets. It has been found to have high binding affinity with the Cyclin-dependent kinase 7 (CDK7) , a protein kinase that plays a crucial role in cell cycle regulation and transcription. Additionally, it has also been suggested to interact with the human dopamine receptor D2 , which plays a significant role in the dopaminergic system of the brain .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, when interacting with CDK7, it binds to the active amino acid residues of the kinase, potentially inhibiting its activity . This could lead to the disruption of cell cycle progression and transcription processes, thereby exerting anti-cancer effects. Similarly, when interacting with the dopamine receptor D2, it binds to the main amino acid residues at its allosteric binding site , potentially modulating the dopaminergic signaling.

Biochemical Pathways

The inhibition of CDK7 could disrupt the cell cycle, leading to cell cycle arrest and apoptosis, thereby exerting anti-cancer effects . On the other hand, modulation of dopamine receptor D2 could influence dopaminergic signaling, potentially impacting neurological processes .

Pharmacokinetics

In silico studies suggest that isoindolin-1-ones, in general, exhibit good pharmacokinetic parameters . These studies often consider factors such as absorption, distribution, metabolism, and excretion (ADME), as well as bioavailability. Further experimental studies are needed to confirm these predictions and provide a more comprehensive understanding of the pharmacokinetics of 5-Methylisoindolin-1-one.

Result of Action

The molecular and cellular effects of 5-Methylisoindolin-1-one’s action are largely dependent on its interaction with its targets. Its potential inhibitory effect on CDK7 could lead to cell cycle arrest and apoptosis, contributing to its anti-cancer properties . Meanwhile, its potential modulation of dopamine receptor D2 could impact dopaminergic signaling, potentially influencing neurological processes .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 5-Methylisoindolin-1-one in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one of the limitations is its low solubility in water, which can make it challenging to work with in aqueous solutions.

Orientations Futures

There are several future directions for the research and development of 5-Methylisoindolin-1-one. One potential area of focus is its use in the development of novel anticancer agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it could be utilized in the development of new organic semiconductors and as a building block in the synthesis of complex natural products. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Safety and Hazards

Propriétés

IUPAC Name |

5-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKBMKCIJLCNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622223 | |

| Record name | 5-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65399-03-3 | |

| Record name | 5-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

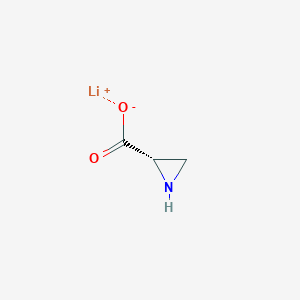

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B1603064.png)